2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid
Description
Properties
Molecular Formula |
C13H15F3O3 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C13H15F3O3/c1-8(2)9-3-5-10(6-4-9)12(13(14,15)16)19-7-11(17)18/h3-6,8,12H,7H2,1-2H3,(H,17,18) |
InChI Key |
VZLLKDVSJKKKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with 4-isopropylbenzaldehyde to form an intermediate, which is then reacted with bromoacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs in Antihistamines (Cetirizine/Levocetirizine Derivatives)
Compounds such as levocetirizine dihydrochloride ([2-{4-[(R)-(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy]acetic acid dihydrochloride, CAS 130018-87-0) share the ethoxyacetic acid backbone but differ in substituents. Key distinctions include:
- Substituent Chemistry: Levocetirizine features a piperazine ring and chlorophenyl groups, critical for histamine H1 receptor antagonism. In contrast, the target compound lacks a piperazine ring but includes a trifluoroethyl and isopropylphenyl group, which may redirect its bioactivity toward non-antihistamine targets .
| Property | Target Compound | Levocetirizine Dihydrochloride |
|---|---|---|
| Molecular Weight | ~320–340 (estimated) | 461.81 |
| Key Substituents | Trifluoroethyl, isopropylphenyl | Chlorophenyl, piperazine |
| Likely Application | Undefined (structural novelty) | Antihistamine |
Fluorinated Acetic Acid Derivatives
and highlight fluorinated phenylacetic acids, such as 2-(2-fluorophenyl)acetic acid (CAS 209991-63-9) and 2-(2,3-difluorophenyl)acetic acid (CAS 145689-41-4). Comparisons include:
- Fluorination Pattern: The target compound’s trifluoroethoxy group provides stronger electron withdrawal than mono-/di-fluorinated phenyl rings, lowering pKa (estimated ~2.5–3.0 vs. ~3.5–4.0 for mono-fluorinated analogs). This could enhance reactivity in esterification or amidation reactions .
Perfluorinated Compounds (PFCs)
Perfluorinated analogs like 3-[1-[difluoro(trifluoroethenyloxy)methyl]tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoic acid (CAS 69087-46-3) exhibit extensive fluorination, leading to exceptional chemical inertness. In contrast:
Ethoxyacetic Acid Derivatives with Protective Groups
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (CAS 166108-71-0) shares the ethoxyacetic acid framework but includes an Fmoc-protected amine for peptide synthesis. Key differences:
- Functional Groups: The Fmoc group enables solid-phase synthesis, whereas the target compound’s non-protected structure may favor small-molecule drug development or agrochemical applications .
- Solubility : The target compound’s hydrophobicity (due to trifluoro and isopropyl groups) contrasts with the polar Fmoc derivative, which is more water-soluble .
Biological Activity
2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid (CAS Number: 1437454-92-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid features a trifluoromethyl group and an isopropylphenyl moiety, which may influence its biological interactions. The molecular formula is C14H16F3O3, and it exhibits a high degree of lipophilicity due to the presence of fluorinated groups.
Antidiabetic Properties
Research indicates that derivatives of trifluorophenylacetic acids are utilized as intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are effective in managing type 2 diabetes. For instance, the compound's structural analogs have been noted for their ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Table 1: Comparison of Antidiabetic Activity
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated through various assays. For example, certain extracts containing fluorinated acids have shown significant free radical scavenging activity. Although specific data on 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid is limited, related compounds exhibit IC50 values indicating effective antioxidant properties .
Table 2: Antioxidant Activity Comparison
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. For instance, extracts derived from plants containing trifluorinated compounds have demonstrated activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for certain strains were reported to be low, indicating potent antimicrobial effects .
Table 3: Antimicrobial Activity
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Trifluoro Compound | TBD | E. coli |
| Control (Gentamicin) | 0.5 | E. coli |
Case Study 1: Diabetes Management
A study conducted on diabetic rats treated with a DPP-4 inhibitor derived from trifluorophenylacetic acids showed a significant reduction in fasting blood glucose levels and improved glycemic control compared to controls. This highlights the potential therapeutic applications of 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid in diabetes management.
Case Study 2: Antioxidant Effects
In another investigation focusing on the antioxidant properties of related compounds, it was found that these substances significantly reduced oxidative stress markers in cellular assays. The findings support further exploration into the antioxidant capabilities of 2-(2,2,2-Trifluoro-1-(4-isopropylphenyl)ethoxy)acetic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
